5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Description

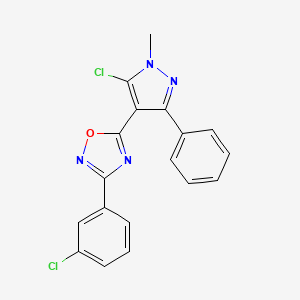

5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazole moiety and a 3-chlorophenyl group. The compound’s design integrates halogenated aromatic systems, which are common in medicinal chemistry for enhancing lipophilicity and binding affinity.

Properties

IUPAC Name |

5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-6-3-2-4-7-11)18-21-17(23-25-18)12-8-5-9-13(19)10-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSVYLJLUGUVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a derivative of oxadiazole and pyrazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 477712-54-2

The structure consists of a pyrazole ring substituted with a chloro group and an oxadiazole moiety, which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit a range of biological activities, including:

-

Anticancer Activity :

- Several studies have demonstrated that derivatives with oxadiazole and pyrazole structures possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .

- A notable study reported that related compounds exhibited IC values lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Induction of Apoptosis :

- Targeting Tyrosine Kinases :

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound:

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole can be represented as follows:

This compound can be synthesized through various methods involving the condensation of pyrazole derivatives with chlorophenyl oxadiazoles. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired oxadiazole structure.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as glioblastoma and breast cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest, leading to increased rates of apoptosis .

Antimicrobial Activity

Several studies have documented the antimicrobial effects of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action generally involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory and Analgesic Effects

Compounds containing the oxadiazole moiety have also been evaluated for their anti-inflammatory and analgesic properties. Preclinical studies demonstrate that these compounds can reduce inflammation in animal models, suggesting potential applications in treating conditions like arthritis .

Case Study 1: Anticancer Activity

A study published in PMC investigated a series of substituted oxadiazoles for their cytotoxicity against glioblastoma cells. The results indicated that specific derivatives showed significant inhibition of cell growth and induced apoptosis through DNA damage mechanisms .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 12.5 | Apoptosis induction |

| Compound B | 8.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis and biological evaluation of novel oxadiazole derivatives against bacterial strains. The findings revealed that certain compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 10 |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Chlorophenyl vs. 2-Chlorophenyl: The target compound’s 3-chlorophenyl group (meta position) contrasts with the 2-chlorophenyl (ortho) derivative in .

- Trifluoromethyl vs. Chloro Substituents : Compound 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () replaces chloro with a trifluoromethyl group, enhancing electron-withdrawing effects and metabolic stability.

Molecular Weight and Physicochemical Properties

Key Research Findings

Substituent Position Matters : Meta-chloro substitution (3-chlorophenyl) optimizes steric and electronic profiles compared to ortho derivatives.

Halogenation Enhances Bioactivity : Chloro and fluoro substituents improve binding to hydrophobic pockets in therapeutic targets.

Synthetic Efficiency : Microwave methods reduce reaction times by >50% compared to conventional heating.

Crystallographic Insights : Isostructural compounds () reveal planar molecular conformations critical for packing and stability.

Preparation Methods

Tiemann-Krüger Method Using Amidoximes and Acyl Chlorides

The Tiemann-Krüger protocol involves reacting an amidoxime with an acyl chloride to form 1,2,4-oxadiazoles. For the target compound:

- Synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide :

- Amidoxime formation :

- The hydrazide reacts with hydroxylamine hydrochloride in pyridine to generate the amidoxime.

- Cyclocondensation with 3-chlorobenzoyl chloride :

Key data :

- Typical yields: 60–75% after recrystallization (ethanol/DMF).

- Characterization: IR spectra show C═N stretches at 1642–1618 cm⁻¹, while ¹H NMR confirms aryl proton integration.

One-Pot Superbase-Mediated Synthesis

A solvent-free approach using NaOH/DMSO as a superbase enables efficient cyclization:

- Direct coupling of amidoxime and ester :

- Mechanism :

- The superbase deprotonates the amidoxime, promoting nucleophilic attack on the ester carbonyl. Subsequent cyclodehydration forms the oxadiazole ring.

Advantages :

Vilsmeier Reagent Activation Strategy

Activation of carboxylic acids via Vilsmeier reagent (DMF/POCl₃) enhances reactivity:

- Synthesis of 3-chlorobenzoyl chloride in situ :

- 3-Chlorobenzoic acid reacts with POCl₃ and DMF to form the acyl chloride.

- Cyclization with pyrazole amidoxime :

Critical considerations :

- Moisture-sensitive conditions require anhydrous solvents.

- Excess POCl₃ must be quenched cautiously to avoid side reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Tiemann-Krüger | 60–75 | 5–10 | DCM, TEA, RT | High regioselectivity | Requires acyl chloride synthesis |

| Superbase (NaOH/DMSO) | 70–85 | 12–24 | RT, solvent-free | Eco-friendly, simple purification | Long reaction time |

| Vilsmeier Activation | 80–90 | 4–6 | ACN, 60°C | Excellent yields | Moisture-sensitive reagents |

| Mechanochemical | ~90* | 2 | Solvent-free | Rapid, sustainable | Not yet validated for this compound |

*Theoretical projection based on analogous reactions.

Troubleshooting and Optimization

- Low yields in cyclocondensation :

- Byproduct formation :

- Purification challenges :

- Recrystallize from ethanol/DMF (9:1) to remove unreacted hydrazides.

Q & A

Q. What are the optimal synthetic routes for 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the pyrazole intermediate via Vilsmeier–Haack reaction, using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield 5-chloro-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .

- Step 2 : Cyclocondensation with 3-chlorophenyl-substituted precursors to form the oxadiazole ring. Solvent choice (e.g., glacial acetic acid), temperature control (reflux conditions), and catalysts (e.g., anhydrous sodium acetate) are critical for high yields .

- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and MS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure by identifying proton environments and carbon frameworks, especially for distinguishing between pyrazole and oxadiazole moieties .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to verify purity and structural integrity .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl, C=N) through characteristic absorption bands .

Q. How is X-ray crystallography applied to confirm the molecular structure?

- Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines atomic coordinates and bond parameters. For example, highlights the use of SC-XRD to resolve the crystal structure of a related pyrazole-oxadiazole hybrid, ensuring stereochemical accuracy .

Advanced Research Questions

Q. How can computational methods like DFT or Multiwfn elucidate electronic properties?

- Density Functional Theory (DFT) : Calculates molecular orbitals, electrostatic potential surfaces, and charge distribution to predict reactivity. For instance, Multiwfn can map electron localization functions (ELF) and bond order analysis, aiding in understanding nucleophilic/electrophilic sites .

- Wavefunction Analysis : Multiwfn’s topology analysis evaluates electron density critical points, revealing intermolecular interactions (e.g., hydrogen bonds) that influence crystallization behavior .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) and evaluate changes in activity. demonstrates how combining pyrazole and triazole moieties alters antifungal efficacy .

- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., 14-α-demethylase in ). Docking scores and binding poses help reconcile discrepancies in activity data .

Q. How are reaction mechanisms validated for oxadiazole ring formation?

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates (e.g., acylhydrazides).

- Isotopic Labeling : Introduce 15N or 13C isotopes to trace cyclization pathways, as seen in oxadiazole syntheses involving hydrazide precursors .

Q. What experimental designs improve reproducibility in heterogeneous catalysis for synthesis?

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity). For example, achieved high yields using sodium acetate as a catalyst in glacial acetic acid .

- In Situ Characterization : Techniques like Raman spectroscopy track catalyst stability and intermediate formation during reactions.

Methodological Guidance

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in aromatic rings or chloro substituents .

- Docking Protocols : Prepare protein structures (e.g., from PDB: 3LD6) using hydrogen atom addition and grid box optimization centered on active sites .

- Spectral Interpretation : Compare experimental NMR shifts with computed values (e.g., via Gaussian) to resolve ambiguities in tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.